Taprizosin

Catalog No.
S544558
CAS No.
210538-44-6
M.F
C25H26N6O4S
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taprizosin

CAS Number

210538-44-6

Product Name

Taprizosin

IUPAC Name

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29)

InChI Key

OLYXPBZBZBVRGD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide, UK-338,003

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

The exact mass of the compound Taprizosin is 506.1736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taprizosin (also known as UK-338003) is a high-molecular-weight, highly selective alpha-1A adrenoceptor antagonist originally developed for the treatment of benign prostatic hyperplasia. Characterized by a cationic structure with high hydrogen-bonding potential, its primary procurement value in modern pharmaceutical research extends beyond its receptor affinity. Taprizosin has become a benchmark compound for evaluating highly specific, region-dependent gastrointestinal permeability and strong interactions with P-glycoprotein (PGP) efflux transporters. Because it exhibits excellent upper-intestinal absorption but severe distal-bowel restriction, it serves as an essential stress-test molecule for evaluating modified-release (MR) formulation viability, colonic efflux mechanisms, and regional pharmacokinetic modeling [1].

Substituting Taprizosin with standard in-class alpha-1 adrenoceptor antagonists (e.g., Tamsulosin, Prazosin) or generic quinazoline derivatives compromises research in advanced formulation and absorption kinetics. Standard clinical alpha-blockers are optimized for high, uniform oral bioavailability across the entire gastrointestinal tract. In contrast, Taprizosin demonstrates extreme regional permeability asymmetry—being well-absorbed in the upper intestine but severely restricted in the colon due to highly specific P-glycoprotein (PGP) efflux[1]. Using a generic, well-absorbed substitute eliminates this critical permeability gradient, rendering the substitute useless for stress-testing lower-bowel absorption models, evaluating formulation failures, or screening PGP inhibitors in modified-release delivery systems[2].

Pharmacokinetic Degradation Baseline for Modified Release (MR) Formulations

Taprizosin serves as a highly quantified model for MR formulation failure driven by distal bowel absorption limits. While its Immediate Release (IR) formulation exhibits moderate Caco-2 permeability and reliable absorption, transitioning to 9-hour and 15-hour MR formulations results in a severe, predictable drop in systemic exposure. Specifically, 9-h and 15-h MR formulations show reductions in maximum serum concentration (Cmax) of 47.1% and 68.9%, and total exposure (AUC0-72) reductions of 32.6% and 54.0%, respectively, compared to baseline IR profiles[1].

Evidence DimensionSystemic Exposure (Cmax and AUC0-72)
Target Compound Data68.9% reduction in Cmax, 54.0% reduction in AUC0-72 (15-h MR)
Comparator Or BaselineImmediate Release (IR) Taprizosin baseline
Quantified Difference>50% loss in total systemic exposure when shifted to distal bowel release
ConditionsHuman in vivo pharmacokinetic studies

Provides formulation scientists with a validated, quantifiable baseline for testing novel excipients or permeation enhancers designed to rescue failed MR formulations.

Extreme Regional Permeability Asymmetry for Tissue Model Calibration

Unlike conventional benchmark drugs that maintain relatively stable permeability across the intestinal tract, Taprizosin exhibits severe, quantifiable regional asymmetry. Ex vivo mechanistic studies demonstrate that colonic permeability for Taprizosin is exceptionally low (Papp < 0.5 x 10^-6 cm/s), which is at least 40 times lower than its permeability in the ileum[1]. Furthermore, direct colonic intubation in humans confirms this barrier, resulting in an 81.3% reduction in Cmax and a 73.8% reduction in AUC0-72 compared to standard oral administration [1].

Evidence DimensionApparent Permeability (Papp)
Target Compound DataColonic Papp < 0.5 x 10^-6 cm/s
Comparator Or BaselineIleum permeability
Quantified Difference40-fold reduction in permeability in the colon versus the ileum
ConditionsEx vivo isolated tissue models and human colonic intubation

Makes Taprizosin an ideal calibration standard for ex vivo tissue assays designed to map regional GI tract absorption differences.

PGP-Dependent Efflux Modulation in the Distal Bowel

The poor colonic absorption of Taprizosin is not strictly driven by passive insolubility, but rather by active transporter efflux, making it a highly specific mechanistic probe. Taprizosin is a strong substrate for P-glycoprotein (PGP) with high hydrogen-bonding potential [2]. When co-administered with a PGP inhibitor, the colonic permeability of Taprizosin dramatically increases, matching the high permeability levels observed in the ileum[1]. This reversible, transporter-specific bottleneck distinguishes it from compounds with purely physicochemical absorption barriers.

Evidence DimensionColonic Permeability Rescue
Target Compound DataPermeability restored to ileum levels
Comparator Or BaselineUninhibited colonic Taprizosin
Quantified Difference~40-fold increase in Papp upon PGP inhibition
ConditionsEx vivo intestinal tissue with and without PGP inhibitors

Essential for procurement in transporter-interaction studies, allowing researchers to isolate PGP-dependent efflux from passive diffusion limits in the lower gut.

Calibration of Ex Vivo Intestinal Permeability Models

Due to its established 40-fold permeability gradient between the ileum and colon, Taprizosin is highly effective as a calibration standard for ex vivo intestinal tissue models. Procurement for this application ensures researchers can accurately validate tissue viability and regional absorption accuracy before testing novel drug candidates [1].

Stress-Testing Modified Release (MR) Drug Delivery Systems

Taprizosin's predictable pharmacokinetic degradation in the distal bowel makes it an ideal stress-test molecule for advanced drug delivery systems. Formulation scientists can utilize Taprizosin to evaluate whether novel MR polymers, lipid-based formulations, or permeation enhancers can successfully overcome lower-bowel absorption drop-offs [1].

P-Glycoprotein (PGP) Inhibitor Screening and Co-formulation

Because Taprizosin's colonic absorption barrier is entirely reversible via PGP inhibition, it serves as a precise baseline substrate for screening novel PGP inhibitors. It is the preferred choice for co-formulation studies aiming to isolate PGP-dependent efflux mechanisms from general aqueous solubility issues in the gastrointestinal tract [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

506.17362451 Da

Monoisotopic Mass

506.17362451 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EQ8YV2D86Y

Other CAS

210538-44-6

Wikipedia

Taprizosin

Dates

Last modified: 02-18-2024
1: O'Rourke M, Kearns S, Docherty JR. Investigation of the actions of chloroethylclonidine in rat aorta. Br J Pharmacol. 1995 Aug;115(8):1399-406. PubMed PMID: 8564198; PubMed Central PMCID: PMC1908886.

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